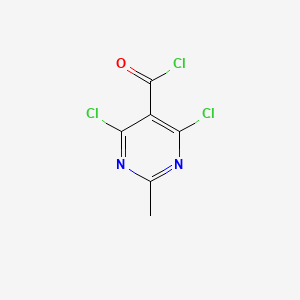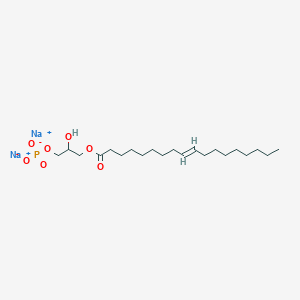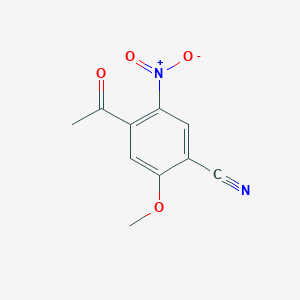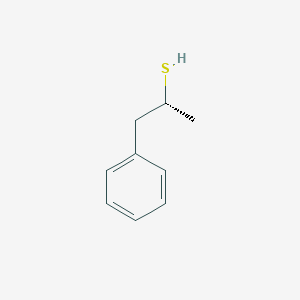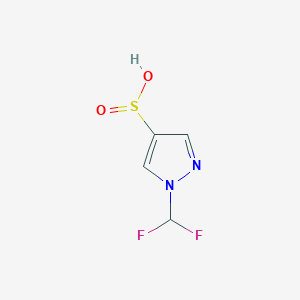
3-(8-methoxy-2H-chromen-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Methoxy-2H-chromen-4-yl)propan-1-amine is a chemical compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, specifically, features a chromen ring substituted with a methoxy group and a propan-1-amine side chain, making it a unique structure with potential biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(8-methoxy-2H-chromen-4-yl)propan-1-amine typically involves the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Attachment of the Propan-1-amine Side Chain: This step involves the nucleophilic substitution reaction where the chromen derivative is reacted with 3-bromopropan-1-amine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the chromen ring or the methoxy group, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Dihydro derivatives of the chromen ring.
Substitution: Various substituted chromen derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(8-methoxy-2H-chromen-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antibacterial effects. The methoxy group and the amine side chain play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial activity.
Benzofuran derivatives: Exhibiting similar biological activities but with different structural frameworks.
Benzoxazol derivatives: Also studied for their antimicrobial and anti-inflammatory properties.
Uniqueness: 3-(8-Methoxy-2H-chromen-4-yl)propan-1-amine stands out due to its unique combination of a chromen ring with a methoxy group and a propan-1-amine side chain. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(8-methoxy-2H-chromen-4-yl)propan-1-amine |
InChI |
InChI=1S/C13H17NO2/c1-15-12-6-2-5-11-10(4-3-8-14)7-9-16-13(11)12/h2,5-7H,3-4,8-9,14H2,1H3 |
InChI Key |
QEXLIQXLVBJELZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC=C2CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
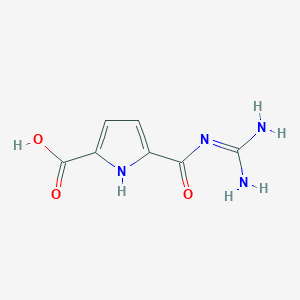
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
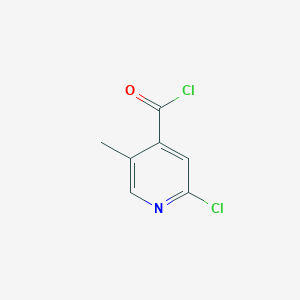
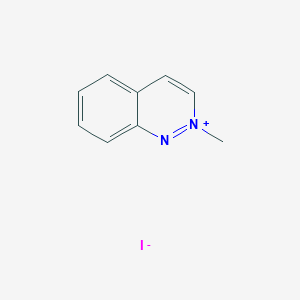
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)

